molecular formula C7H8FNO2 B6335271 2-Fluoro-5-(methoxymethoxy)pyridine CAS No. 1034467-25-8

2-Fluoro-5-(methoxymethoxy)pyridine

Cat. No. B6335271
CAS RN: 1034467-25-8
M. Wt: 157.14 g/mol
InChI Key: KBJTVWOIYDHMEE-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(methoxymethoxy)pyridine” is a chemical compound with the CAS Number: 1034467-25-8 . It has a molecular weight of 157.14 and its IUPAC name is 2-fluoro-5-(methoxymethoxy)pyridine . The compound is typically stored at temperatures between 2-8°C and is usually in liquid form .


Molecular Structure Analysis

The InChI code for “2-Fluoro-5-(methoxymethoxy)pyridine” is 1S/C7H8FNO2/c1-10-5-11-6-2-3-7 (8)9-4-6/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-Fluoro-5-(methoxymethoxy)pyridine” is a liquid at room temperature . and is typically stored at temperatures between 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory system irritation, respectively . The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and provide instructions for what to do if in eyes .

properties

IUPAC Name

2-fluoro-5-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJTVWOIYDHMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(methoxymethoxy)pyridine

Synthesis routes and methods

Procedure details

Add 6-fluoro-pyridin-3-ol (3.5 g, 30.95 mmol) to a suspension of sodium hydride (1.49 g, 37.14 mmol) in dimethylformamide (20 mL). Stir the mixture for 1 hour. Add chloromethyl methyl ether (2 g, 25.0 mmol). Stir the mixture at room temperature overnight. Dilute the mixture with ethyl acetate and water. Wash the organic layer with water and saturated aqueous sodium chloride. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to brown oil. Purify by column chromatography (10% ethyl acetate in hexane) to afford the title compound (4.30 g, 88.4%) as yellow oil. 1H NMR (400 MHz, CDCl3) δ 3.48 (s, 3H), 5.15 (s, 2H), 6.85 (dd, J=3.6 Hz, J=8.8 Hz, 1H), 7.47 (m, 1H), 7.96 (m, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88.4%

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